molecular formula C9H11NO4S2 B14731795 Benzothiazolium, 3-methyl-, methyl sulfate CAS No. 5284-73-1

Benzothiazolium, 3-methyl-, methyl sulfate

Cat. No.: B14731795
CAS No.: 5284-73-1
M. Wt: 261.3 g/mol
InChI Key: QPTHLIIYYVUGSV-UHFFFAOYSA-M
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Description

Benzothiazolium, 3-methyl-, methyl sulfate is a chemical compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their significant biological and pharmaceutical activities, making them valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzothiazolium, 3-methyl-, methyl sulfate typically involves the reaction of 3-methylbenzothiazole with methyl sulfate. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

3-Methylbenzothiazole+Methyl sulfateBenzothiazolium, 3-methyl-, methyl sulfate\text{3-Methylbenzothiazole} + \text{Methyl sulfate} \rightarrow \text{this compound} 3-Methylbenzothiazole+Methyl sulfate→Benzothiazolium, 3-methyl-, methyl sulfate

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions: Benzothiazolium, 3-methyl-, methyl sulfate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Scientific Research Applications

Benzothiazolium, 3-methyl-, methyl sulfate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of biological processes and as a probe for investigating enzyme activities.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzothiazolium, 3-methyl-, methyl sulfate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, resulting in antimicrobial effects .

Comparison with Similar Compounds

  • Benzothiazolium, 3-ethyl-2-methyl-, methyl sulfate
  • Benzothiazolium, 2-methyl-, methyl sulfate
  • Benzothiazolium, 3-methyl-, ethyl sulfate

Comparison: Benzothiazolium, 3-methyl-, methyl sulfate is unique due to its specific methylation pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it more suitable for certain applications .

Properties

CAS No.

5284-73-1

Molecular Formula

C9H11NO4S2

Molecular Weight

261.3 g/mol

IUPAC Name

3-methyl-1,3-benzothiazol-3-ium;methyl sulfate

InChI

InChI=1S/C8H8NS.CH4O4S/c1-9-6-10-8-5-3-2-4-7(8)9;1-5-6(2,3)4/h2-6H,1H3;1H3,(H,2,3,4)/q+1;/p-1

InChI Key

QPTHLIIYYVUGSV-UHFFFAOYSA-M

Canonical SMILES

C[N+]1=CSC2=CC=CC=C21.COS(=O)(=O)[O-]

Origin of Product

United States

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